2,7-Dibromo-9,9'-spirobifluorene

Descripción

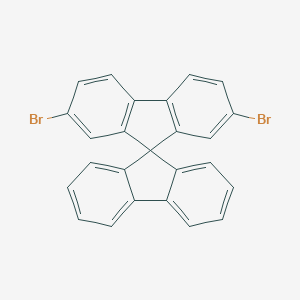

Structure

3D Structure

Propiedades

IUPAC Name |

2',7'-dibromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJLZKCEPFAKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573926 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171408-84-7 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromo-9,9'-spirobifluorene CAS number and properties

An In-depth Technical Guide to 2,7-Dibromo-9,9'-spirobifluorene

Introduction

This compound is a key building block in the field of organic electronics. Its unique spirocyclic structure, where two fluorene units are linked by a common spiro carbon atom, provides a rigid, three-dimensional framework. This structure imparts desirable properties such as a high glass transition temperature, thermal stability, and good morphological stability in thin films.[1] The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide range of functional materials for various optoelectronic applications.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] Its core properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 171408-84-7 | [1][4] |

| Chemical Formula | C₂₅H₁₄Br₂ | [1][4] |

| IUPAC Name | 2,7-Dibromo-9,9'-spirobi[fluorene] | [4] |

| Appearance | White to Almost white powder to crystal | [3] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 474.19 g/mol | [3] |

| Melting Point | 334-336 °C | [3][5] |

| Boiling Point (Predicted) | 557.4 ± 50.0 °C | [3][5] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [3][5] |

| Purity | >98.0% (HPLC) or 95% |

Synthesis of this compound

The most common synthetic route to this compound involves a multi-step process starting from fluorene. A general representation of this synthesis is outlined below.

Experimental Protocol: A Representative Synthesis

A widely adopted method for the preparation of this compound proceeds via the formation of 2,7-dibromo-9-fluorenone, followed by a Grignard reaction and subsequent cyclization.[1][3]

Step 1: Synthesis of 2,7-Dibromo-9-fluorenone

This intermediate is typically synthesized by the oxidation of 2,7-dibromofluorene.

-

Reactants: 2,7-dibromofluorene, an oxidizing agent (e.g., potassium hydroxide in a suitable solvent).

-

Procedure: 2,7-dibromofluorene is dissolved in a solvent like tetrahydrofuran. An aqueous solution of potassium hydroxide is added, and the mixture is stirred at room temperature in the presence of air (oxygen) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed with water, and dried to yield 2,7-dibromo-9-fluorenone as a yellow solid.[6]

Step 2: Synthesis of 9-(2'-Biphenylyl)-2,7-dibromo-9-fluorenol

-

Reactants: 2,7-dibromo-9-fluorenone, 2-bromobiphenyl, magnesium turnings, and a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure: A Grignard reagent is first prepared by reacting 2-bromobiphenyl with magnesium turnings in dry ether under an inert atmosphere. To this Grignard reagent, a solution of 2,7-dibromo-9-fluorenone in the same dry solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the fluorenol intermediate.

Step 3: Cyclization to this compound

-

Reactants: 9-(2'-Biphenylyl)-2,7-dibromo-9-fluorenol, a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure: The fluorenol intermediate is dissolved in a suitable solvent like toluene. A catalytic amount of concentrated sulfuric acid is added slowly to the solution. The mixture is stirred at room temperature for a couple of hours. After the reaction is complete, the mixture is neutralized with an aqueous base solution (e.g., sodium hydroxide). The crude product precipitates and is collected by filtration, washed with toluene, and dried to afford this compound as a white solid.[3]

Caption: Synthetic pathway for this compound.

Applications in Organic Electronics

The rigid and bulky spirobifluorene core prevents intermolecular aggregation and crystallization, leading to the formation of stable amorphous films.[1] This property, combined with the ability to tune its electronic characteristics through substitution at the 2 and 7 positions, makes this compound a valuable precursor for a variety of organic electronic materials.

It serves as a key intermediate for synthesizing:

-

Hole Transport Materials (HTMs): By introducing electron-donating groups.

-

Electron Transport Materials (ETMs): By incorporating electron-accepting moieties.[7]

-

Emitting Materials: For use in Organic Light-Emitting Diodes (OLEDs), particularly for achieving stable blue emission.

-

Host Materials: For phosphorescent OLEDs.

-

Materials for Perovskite Solar Cells and Organic Photovoltaics (OPVs). [1]

The general workflow for utilizing this compound in the synthesis of functional materials for OLEDs is depicted below.

Caption: Workflow from this compound to device application.

Safety Information

This compound is classified as causing skin and serious eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[8] It should be stored in a dark place under an inert atmosphere at room temperature.[3]

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,7-Dibromo-9,9'-spiro-bifluorene | 171408-84-7 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chembk.com [chembk.com]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2,7-Dibromo-9,9'-spirobifluorene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9'-spirobifluorene is a halogenated aromatic hydrocarbon with a unique three-dimensional spiro structure. This rigid, non-planar architecture, composed of two orthogonal fluorene units linked by a common spiro-carbon, imparts notable thermal and morphological stability. These characteristics make it a crucial building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its synthetic pathways and applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core structure consists of two fluorene moieties fused at the C9 and C9' positions, with bromine atoms substituted at the C2 and C7 positions of one of the fluorene units. This substitution provides reactive sites for further functionalization, making it a versatile intermediate in organic synthesis.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₄Br₂ | [1][2] |

| Molar Mass | 474.19 g/mol | [1][2] |

| Melting Point | 334-336 °C | [1][2] |

| Boiling Point (Predicted) | 557.4 ± 50.0 °C | [1][2] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [1][2] |

| Appearance | White to almost white powder/crystal | [1][2] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 171408-84-7 |

| InChI | InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |

| InChIKey | UPJLZKCEPFAKSH-UHFFFAOYSA-N |

| SMILES | Brc1ccc2-c3ccc(Br)cc3C4(c5ccccc5-c6ccccc46)c2c1 |

Solubility

While specific quantitative solubility data is not extensively published, qualitative information from synthetic procedures suggests that this compound is soluble in common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[3] Its solubility in various solvents is a critical factor for its use in solution-processed applications and for purification by techniques like column chromatography.

Experimental Protocols

Melting Point Determination

The melting point of this compound is a key indicator of its purity. A sharp melting range, typically within 1-2°C, suggests a high-purity sample.

Methodology:

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus.[4] The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten is recorded as the melting point range.[4] For accurate determination, a slow heating rate of 1-2°C per minute is recommended, especially near the expected melting point.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, confirming the presence and arrangement of protons in the molecule.

Methodology:

A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.[5][6] The sample should be free of any solid particles to ensure good spectral resolution. The ¹H NMR spectrum is then acquired on a spectrometer. The resulting spectrum will show distinct signals corresponding to the aromatic protons of the spirobifluorene core.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2,7-dibromo-9-fluorenone.[1][7]

Methodology:

-

Grignard Reaction: 2,7-dibromo-9-fluorenone is reacted with the Grignard reagent of 2-bromobiphenyl.[1][7] This step forms the intermediate 9-(2-biphenylyl)-2,7-dibromo-9-fluorenol.

-

Cyclization: The fluorenol intermediate is then subjected to an acid-catalyzed intramolecular cyclization.[1] Concentrated sulfuric acid in toluene is a common reagent for this step.[1]

-

Purification: The crude product is purified by crystallization or column chromatography to yield pure this compound.[1]

Signaling Pathways and Applications

This compound is a key precursor in the synthesis of a wide range of functional organic materials, primarily for OLEDs. The bromine atoms serve as versatile handles for introducing various functional groups through cross-coupling reactions.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a widely used method to form carbon-carbon bonds. In the context of this compound, it is employed to attach aryl groups, extending the conjugation and tuning the electronic properties of the molecule.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another important cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the introduction of amine functionalities, which are often present in hole-transporting materials for OLEDs.

Experimental Workflow for OLED Material Synthesis

The synthesis of OLED materials from this compound typically follows a structured workflow, from the initial reaction to the final purification and characterization of the target molecule.

Conclusion

This compound is a fundamentally important building block in the field of organic electronics. Its unique structural properties and chemical reactivity make it an ideal starting material for the synthesis of a diverse range of high-performance materials for OLEDs and other optoelectronic devices. A thorough understanding of its physical and chemical properties, along with well-defined experimental protocols for its synthesis and characterization, is essential for the continued development of next-generation electronic materials.

References

- 1. 2,7-Dibromo-9,9'-spiro-bifluorene | 171408-84-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

An In-depth Technical Guide on the Molecular Structure and Geometry of 2,7-Dibromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and geometry of 2,7-Dibromo-9,9'-spirobifluorene, a key intermediate in the synthesis of advanced materials for organic electronics. The unique spiro architecture of this molecule imparts significant thermal stability and desirable electronic properties, making a thorough understanding of its three-dimensional structure crucial for the rational design of novel materials.

Molecular Structure

This compound is characterized by two fluorene units linked by a single common carbon atom, the spiro center, in a perpendicular orientation. This spirocyclic system is substituted with bromine atoms at the 2 and 7 positions of one of the fluorene moieties. The central carbon atom (C9) is sp³ hybridized, which enforces a non-planar, rigid, and twisted conformation. This structural feature is critical in preventing intermolecular π-π stacking in the solid state, leading to the formation of stable amorphous films, a desirable property for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1]

The presence of the bromine atoms provides reactive sites for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and optical properties.[1] The overall structure results in a high glass transition temperature and excellent thermal and morphological stability.[1]

Molecular Geometry

Due to the absence of a publicly available single-crystal X-ray structure for this compound, the geometric parameters presented here are based on a density functional theory (DFT) computational model. The structure was optimized using the B3LYP functional and a 6-31G(d) basis set, a widely accepted level of theory for organic molecules.

Table 1: Calculated Geometric Parameters for this compound

| Bond Lengths | Value (Å) | Bond Angles | Value (°) | Dihedral Angles | Value (°) |

| C(spiro)-C(ar) | 1.51 | C(ar)-C(spiro)-C(ar) | 109.5 | Plane1-Plane2 | 89.8 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (in ring) | 118.5 - 121.0 | C-C-C-C (torsion) | 0.0 - 1.5 |

| C-H (aromatic) | 1.08 | H-C-C (aromatic) | 119.5 - 120.5 | ||

| C-Br | 1.91 | C-C-Br | 119.8 |

Note: "C(spiro)" refers to the central sp³ hybridized carbon atom. "C(ar)" refers to an aromatic carbon atom in the fluorene unit. "Plane1" and "Plane2" refer to the two fluorene planes.

The key feature of the molecular geometry is the near-perpendicular arrangement of the two fluorene planes, with a calculated dihedral angle of approximately 89.8°. The bond lengths and angles within the aromatic fluorene units are typical for polycyclic aromatic hydrocarbons. The C-Br bond length is consistent with that of brominated aromatic compounds.

Experimental Protocols

While a specific experimental protocol for the crystal structure determination of this compound is not available in the public domain, a general procedure for single-crystal X-ray diffraction of a similar organic molecule is outlined below.

Single-Crystal X-ray Diffraction Protocol:

-

Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Structural Visualization

The following diagram illustrates the key structural features of this compound, highlighting the spiro center and the perpendicular arrangement of the fluorene units.

Caption: Structural representation of this compound.

References

Solubility Profile of 2,7-Dibromo-9,9'-spirobifluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dibromo-9,9'-spirobifluorene in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from synthetic procedures and data on closely related compounds. The information herein is intended to guide solvent selection for synthesis, purification, characterization, and formulation development involving this compound.

Core Executive Summary

This compound is a key building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its solubility in organic solvents is a critical parameter for its effective use in solution-phase reactions, purification processes such as recrystallization and chromatography, and thin-film deposition. This guide consolidates the available qualitative solubility information and provides a general experimental protocol for determining the solubility of this compound with high accuracy. While specific quantitative data is scarce, related compounds like 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene are reported to be soluble in common organic solvents. It is inferred that this compound likely exhibits good solubility in chlorinated solvents and some ethers.

Qualitative Solubility of this compound and Related Compounds

The following table summarizes the qualitative solubility of this compound and a closely related derivative in different organic solvents, as inferred from synthetic and purification procedures mentioned in the literature.

| Compound | Solvent | Temperature | Solubility Indication |

| This compound | Toluene | Room Temperature | Low (Used as a wash solvent, suggesting insolubility or very low solubility)[1] |

| 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene | Common Organic Solvents | Not Specified | Soluble |

| Inference for this compound | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Ambient | Likely Good Solubility |

| Inference for this compound | Ethers (e.g., Tetrahydrofuran) | Ambient | Likely Good Solubility |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Photophysical Properties of 2,7-Dibromo-9,9'-spirobifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9'-spirobifluorene is a key building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] Its rigid, orthogonal spirobifluorene core imparts high thermal stability and a high glass transition temperature to materials derived from it. The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications, allowing for the fine-tuning of electronic and photophysical properties.[1] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, its synthesis, and the experimental protocols used for its characterization.

Core Properties of this compound

While this compound is a crucial intermediate, detailed quantitative photophysical data for the compound itself is not extensively reported in the literature. It is often synthesized and immediately used in subsequent reactions to create more complex molecules with tailored properties. However, some of its fundamental physical properties have been documented.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171408-84-7 | [1] |

| Molecular Formula | C₂₅H₁₄Br₂ | [1] |

| Molecular Weight | 474.19 g/mol | [2] |

| Melting Point | 334-336 °C | [2] |

| Appearance | White to off-white powder/crystals | [3][4] |

Photophysical Properties

To provide context for the photophysical characteristics of the spirobifluorene scaffold, the properties of a well-characterized derivative, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)9,9'-spirobifluorene (spiro-OMeTAD), are presented below. Spiro-OMeTAD is a widely used hole-transporting material in perovskite solar cells and solid-state dye-sensitized solar cells.

Table 2: Photophysical Properties of a Representative Spirobifluorene Derivative (spiro-OMeTAD) in Chlorobenzene Solution

| Parameter | Symbol | Value | Reference |

| Molar Absorption Coefficient | ε | ~1.3 x 10⁵ M⁻¹cm⁻¹ at ~380 nm | [5] |

| Photoluminescence Quantum Yield | ΦL | ~99% | [5][6] |

| Fluorescence Lifetime | τ | ~1.64 ns | [5][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from fluorenone. The general synthetic pathway is outlined below.

Experimental Protocols

The characterization of the photophysical properties of organic molecules like this compound and its derivatives involves a series of spectroscopic techniques. A general workflow for this characterization is depicted below.

Detailed Methodologies

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent (e.g., tetrahydrofuran, dichloromethane, or toluene).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectra of the solutions and the pure solvent (as a blank).

-

Identify the wavelength(s) of maximum absorbance.

-

Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

2. Photoluminescence (PL) Emission Spectroscopy

-

Objective: To determine the wavelengths of maximum emission (λ_em).

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Use a dilute solution of the compound to avoid reabsorption effects.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission intensity.

-

3. Photoluminescence Quantum Yield (PLQY) Measurement

-

Objective: To determine the efficiency of the fluorescence process.

-

Absolute Method (using an integrating sphere):

-

Place the sample cuvette inside the integrating sphere of a calibrated spectrofluorometer.

-

Measure the emission spectrum of the sample.

-

Measure the scattering profile of the excitation light with the sample in place.

-

Replace the sample with a blank (pure solvent) and repeat the measurements.

-

The instrument's software calculates the PLQY by comparing the number of absorbed photons to the number of emitted photons.

-

-

Relative Method (using a standard):

-

Choose a reference standard with a known quantum yield and similar absorption and emission properties to the sample.

-

Prepare solutions of the sample and the standard with similar absorbances at the excitation wavelength (typically < 0.1 to minimize inner filter effects).

-

Measure the absorption and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

4. Excited-State Lifetime Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed laser source (picosecond or nanosecond pulses).

-

Detect the emitted single photons using a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve to an exponential function to extract the excited-state lifetime (τ).

-

Conclusion

This compound is a fundamentally important molecule in the field of organic electronics. Its rigid and orthogonal structure provides an excellent scaffold for the synthesis of high-performance materials. While its own photophysical properties are not extensively detailed, the experimental protocols outlined in this guide provide a robust framework for the characterization of its more complex and functional derivatives, which are at the forefront of research in OLEDs and next-generation solar cells. The synthesis and characterization workflows presented here offer a clear and structured approach for researchers and professionals working with this versatile class of compounds.

References

- 1. Photophysical Properties of Spirobifluorene-Based o-Carboranyl Compounds Altered by Structurally Rotating the Carborane Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,7-Dibromo-9,9 -spirobifluorene 95 171408-84-7 [sigmaaldrich.com]

- 3. 2,7-Dibromo-9,9'-spiro-bifluorene | 171408-84-7 [chemicalbook.com]

- 4. 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | CymitQuimica [cymitquimica.com]

- 5. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Electrochemical Characterization of 2,7-Dibromo-9,9'-spirobifluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of 2,7-Dibromo-9,9'-spirobifluorene. While direct and detailed experimental electrochemical data for this compound is not extensively available in the public domain, this document outlines the fundamental principles, experimental protocols, and expected electrochemical behavior based on the well-established characteristics of the 9,9'-spirobifluorene core and its derivatives.

The 9,9'-spirobifluorene (SBF) core is a foundational structure in the development of advanced organic electronic materials due to its rigid, orthogonal geometry which imparts high thermal stability and desirable solid-state morphology. The bromine substituents at the 2 and 7 positions of this compound serve as versatile synthetic handles for the introduction of a wide array of functional groups, allowing for the fine-tuning of its electronic properties.

Core Electrochemical Properties

The electrochemical behavior of spirobifluorene derivatives is typically investigated using cyclic voltammetry (CV). This powerful technique provides insights into the oxidation and reduction potentials of a molecule, which are crucial for determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are fundamental parameters that govern the performance of organic electronic devices.

Expected Electrochemical Behavior of this compound

The presence of electron-withdrawing bromine atoms at the 2 and 7 positions is expected to influence the electrochemical properties of the spirobifluorene core. Specifically, the bromine atoms will likely lead to higher oxidation potentials and slightly lower reduction potentials compared to the unsubstituted 9,9'-spirobifluorene. This is due to the inductive effect of the halogens, which stabilizes the HOMO level and has a lesser effect on the LUMO level.

Quantitative Data Summary

To illustrate the expected electrochemical properties of this compound, the following table summarizes the experimental data for the parent 9,9'-spirobifluorene and a representative acetyl-substituted derivative. This comparison highlights the influence of substituents on the electrochemical and electronic properties.

| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) |

| 9,9'-Spirobifluorene (unsubstituted) | ~1.1 - 1.3 | ~-2.5 - -2.7 | ~-5.9 - -6.1 | ~-2.1 - -2.3 | ~3.8 |

| 2-Acetyl-9,9'-spirobifluorene | Not Reported | -1.77 (vs. SCE) | Not Reported | Not Reported | Not Reported |

| 2,2'-Diacetyl-9,9'-spirobifluorene | Not Reported | -1.75 (vs. SCE) | Not Reported | Not Reported | Not Reported |

Note: The data for the acetyl derivatives are reported versus a Saturated Calomel Electrode (SCE) and are for the reduction to the anion radical. Direct comparison with the unsubstituted spirobifluorene requires conversion of the reference electrode scale.

Experimental Protocols

A detailed experimental protocol for the electrochemical characterization of this compound using cyclic voltammetry is provided below. This protocol is based on standard methodologies employed for similar organic semiconductor materials.

Cyclic Voltammetry (CV) Measurement

Objective: To determine the oxidation and reduction potentials of this compound and to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon or Platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode

-

Counter Electrode: Platinum wire or mesh

-

Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent.

-

Solvent: Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF).

-

Analyte: 1-5 mM solution of this compound in the electrolyte solution.

-

Ferrocene (for internal calibration)

-

Inert gas (Argon or Nitrogen) supply for deaeration.

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

-

Deaeration: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated analyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to a range that is expected to encompass the oxidation and reduction events of the analyte. A wide initial scan range (e.g., -2.5 V to +2.0 V vs. Ag/Ag+) is often used.

-

Set the scan rate, typically starting at 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered, onset (vs. Fc/Fc+) + 4.8]

-

-

The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

-

Visualizations

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for Electrochemical Characterization.

Relationship between Electrochemical Potentials and Energy Levels

Caption: From Electrochemical Potentials to Energy Levels.

The Thermal Backbone of Advanced Materials: An In-depth Guide to the Thermal Stability and Glass Transition Temperature of Spirobifluorene Compounds

For Immediate Release

[City, State] – Spirobifluorene compounds, a class of molecules characterized by two fluorene units linked by a central spiro carbon atom, are at the forefront of materials science. Their rigid, three-dimensional structure imparts exceptional thermal stability and high glass transition temperatures, making them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other advanced electronic and optical devices. This technical guide provides a comprehensive overview of the thermal properties of spirobifluorene derivatives, detailing experimental methodologies and presenting key data for researchers, scientists, and professionals in drug development and materials science.

The unique orthogonal arrangement of the fluorene moieties in spirobifluorene compounds restricts intramolecular rotation and minimizes intermolecular interactions, leading to materials with high morphological stability. These structural characteristics are directly responsible for their notable thermal properties, which are crucial for the operational lifetime and processing of organic electronic devices.

Quantitative Analysis of Thermal Properties

The thermal stability and glass transition behavior of a range of spirobifluorene derivatives have been extensively studied. The key parameters are the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, and the glass transition temperature (Tg), the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state.

Spirobifluorene-Based Polymers

The incorporation of spirobifluorene units into polymer backbones, such as in polyimides, significantly enhances their thermal properties. These polymers exhibit high glass transition temperatures and excellent thermal stability.

| Polymer/Compound | Glass Transition Temperature (Tg) in °C | Decomposition Temperature (Td) at 5% weight loss in °C | Decomposition Temperature (Td) at 10% weight loss in °C | Reference |

| Polyimide 5a | 287 | 542 | 573 | [1] |

| Polyimide 5b | - | - | - | [1] |

| Polyimide 5c | - | - | - | [1] |

| Polyimide 5d | 362 | 595 | 638 | [1] |

| Polyimide 5e | 374 | 606 | 652 | [1] |

Table 1: Thermal Properties of Spirobifluorene-Based Polyimides.[1]

Small Molecule Spirobifluorene Derivatives

Small molecule spirobifluorene compounds also demonstrate impressive thermal stability, which is essential for their application in vacuum-deposited organic electronic devices.

| Compound | Glass Transition Temperature (Tg) in °C | Decomposition Temperature (Td) at 5% weight loss in °C | Reference |

| Spiro-(3,5)-F | 145 | 395 | [2] |

| SPF-1 | - | 268 | [3] |

| SPF-2 | - | 264 | [3] |

| SPF-3 | - | 235 | [3] |

| DSPPO1 | 156 | 394 | [4] |

| Compound 1 | - | 313.8 | [5] |

| Compound 2 | 187.8 (melting point) | 301.2 | [5] |

Table 2: Thermal Properties of Small Molecule Spirobifluorene Compounds.

Experimental Protocols

The characterization of the thermal properties of spirobifluorene compounds primarily relies on two analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This analysis provides crucial information about the thermal stability and decomposition profile of a material.

Methodology: A small amount of the spirobifluorene compound is placed in a high-purity sample pan. The sample is then heated at a constant rate, typically 10 °C/min, under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[1][4] The mass of the sample is continuously monitored as the temperature increases. The decomposition temperature (Td) is determined from the resulting TGA curve as the temperature at which a specific percentage of weight loss, commonly 5% or 10%, is observed.[1][4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[8] DSC is widely used to determine the glass transition temperature (Tg) of amorphous materials.[8]

Methodology: A weighed sample of the spirobifluorene compound is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC cell. The system is then heated at a controlled rate, for instance, 20 °C/min, under a nitrogen atmosphere.[1] The heat flow to the sample is monitored relative to the reference. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Structure-Property Relationships

The thermal properties of spirobifluorene compounds are intricately linked to their molecular structure. Modifications to the core spirobifluorene unit or the introduction of different functional groups can significantly impact both Tg and Td.

Figure 1: Logical relationship between spirobifluorene structure and thermal properties.

The inherent rigidity of the spirobifluorene core contributes to high glass transition temperatures. Introducing bulky or polar functional groups can further increase Tg by hindering molecular motion and increasing intermolecular forces. Conversely, flexible side chains may lower the Tg. The thermal stability is primarily dictated by the bond dissociation energies within the molecule. While the spirobifluorene core is very stable, the introduction of less stable functional groups can lower the overall decomposition temperature. Incorporating the spirobifluorene moiety into a polymer backbone generally leads to a substantial increase in both Tg and Td, resulting in highly robust materials.

References

In-Depth Technical Guide to the Electronic Properties of 2,7-Dibrominated Spirobifluorene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirobifluorene (SBF) derivatives have emerged as a significant class of organic materials with wide-ranging applications in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique three-dimensional and rigid spiro-linked structure of the SBF core imparts high thermal and morphological stability, a high glass transition temperature, and a high triplet energy. The 2,7-dibrominated spirobifluorene scaffold is a particularly crucial building block, as the bromine atoms serve as versatile handles for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties. This guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of 2,7-dibrominated spirobifluorene derivatives.

Synthesis of 2,7-Dibrominated Spirobifluorene Derivatives

The primary synthetic route to 2,7-dibrominated spirobifluorene derivatives involves the initial synthesis of the 2,7-dibromo-9,9'-spirobifluorene core, followed by functionalization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Synthesis of this compound

The synthesis of this compound typically starts from 2,7-dibromo-9-fluorenone. This precursor is then reacted with the Grignard reagent of 2-bromobiphenyl to yield the final spirobifluorene core.[1]

Derivatization via Suzuki-Miyaura Coupling

The bromine atoms at the 2 and 7 positions are readily substituted using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic tuning of the electronic properties of the final molecule.[2]

Electronic Properties

The electronic properties of 2,7-disubstituted spirobifluorene derivatives are highly dependent on the nature of the substituents introduced at the 2 and 7 positions. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and photophysical characteristics, are crucial for their performance in electronic devices.

Data Presentation

The following table summarizes the electronic and photophysical properties of a selection of 2,7-disubstituted spirobifluorene derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |

| 2,7-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] (SFX-2BI) | -5.68 | -2.59 | 3.09 | 365 | 425 | - |

| 2,7-Bis(4-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] (SFX-2IM) | -5.65 | -2.43 | 3.22 | 362 | 456 | - |

| 2,7-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9′-spirobi[fluorene] (SBFTrz) | - | - | - | - | - | - |

| 2,7-Bis(4-phenylbenzo[3][4]thieno[3,2-d]pyrimidin-2-yl)-9,9′-spirobi[fluorene] (SBFBTP) | - | - | - | - | - | - |

| 2,7-Bis(4-phenylbenzofuro[3,2-d]pyrimidin-2-yl)-9,9′-spirobi[fluorene] (SBFBFP) | - | - | - | - | - | - |

Note: Data for SBFTrz, SBFBTP, and SBFBFP were not quantitatively available in the search results. The data for SFX-2BI and SFX-2IM are for spiro[fluorene-9,9′-xanthene] derivatives, which have a similar core structure.[1]

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and characterization of these materials.

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-di(aryl)-9,9'-spirobifluorene derivative.

Characterization of Electronic Properties

The electronic and photophysical properties of the synthesized derivatives are characterized using a suite of spectroscopic and electrochemical techniques.

UV-Vis Spectroscopy:

-

Purpose: To determine the absorption properties and estimate the optical band gap.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.

-

The absorption maximum (λ_abs) is identified. The optical band gap can be estimated from the onset of the absorption edge.

-

Photoluminescence (PL) Spectroscopy:

-

Purpose: To measure the emission properties, including the emission maximum (λ_em) and photoluminescence quantum yield (Φ).

-

Methodology:

-

Excite the sample solution with a light source at a wavelength corresponding to its absorption maximum.

-

Record the emission spectrum using a spectrofluorometer.

-

The emission maximum (λ_em) is determined. The quantum yield is typically measured relative to a known standard.

-

Cyclic Voltammetry (CV):

-

Purpose: To determine the electrochemical properties, including the HOMO and LUMO energy levels.[5]

-

Methodology:

-

Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential and record the resulting current.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Conclusion

2,7-Dibrominated spirobifluorene serves as a versatile and robust platform for the development of advanced organic electronic materials. The ability to systematically modify the core structure through reactions like the Suzuki-Miyaura coupling allows for precise control over the electronic and photophysical properties of the resulting derivatives. This in-depth understanding of their synthesis and characterization is paramount for the rational design of new materials with tailored functionalities for high-performance organic electronic devices. Further research focusing on the structure-property relationships of a broader range of 2,7-disubstituted spirobifluorene derivatives will undoubtedly lead to new breakthroughs in the field.

References

- 1. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

- 3. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

A Technical Guide to the Theoretical and Computational Exploration of Spirobifluorene Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Professionals in Materials Science and Organic Electronics

Introduction

The unique spiro-architecture of 9,9'-spirobifluorene (SBF), characterized by two orthogonal fluorene units linked by a common spiro-carbon, has cemented its position as a cornerstone in the design of advanced organic electronic materials. This perpendicular arrangement endows SBF derivatives with a unique combination of properties, including high thermal and morphological stability, good solubility, and a high triplet energy, making them exceptional candidates for applications in organic light-emitting diodes (OLEDs), particularly as host materials.[1][2] This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of spirobifluorene, focusing on its synthesis, electronic properties, and the structure-property relationships that govern its performance in optoelectronic devices.

Computational Modeling of Spirobifluorene: Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic and photophysical properties of spirobifluorene derivatives. These theoretical investigations enable the rational design of new materials with tailored characteristics for specific applications.

Density Functional Theory (DFT) Calculations

DFT is the most common method for studying the ground-state electronic structure of spirobifluorene systems. Time-dependent DFT (TD-DFT) is subsequently used to investigate excited-state properties.

Typical Computational Protocol:

-

Geometry Optimization: The molecular geometry of the spirobifluorene derivative is optimized in its ground state using a functional such as B3LYP.[3]

-

Electronic Properties: Following optimization, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated. The energy gap is then determined from these values.

-

Excited State Calculations: TD-DFT is employed to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The triplet energy is a critical parameter for host materials in phosphorescent OLEDs.

-

Property Prediction: Based on these calculations, key properties such as ionization potential, electron affinity, and emission wavelengths can be predicted.[4]

Key Electronic and Photophysical Properties of Spirobifluorene Derivatives

The electronic properties of spirobifluorene can be finely tuned by introducing various substituents at different positions on the fluorene backbone. The position of substitution significantly impacts the electronic coupling and, consequently, the material's properties.[1]

| Derivative | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Quantum Yield (%) | Tg (°C) | Td (°C) | Reference |

| 3,3′,6,6′-TDTA-SBF | -5.19 | -1.91 | 2.66 | - | 192 | 506 | [1][5] |

| 3,3′-DDTA-SBF | -5.23 | -1.92 | 2.75 | - | 146 | 468 | [1][5] |

| 3,6-DDTA-SBF | -5.20 | -1.92 | 2.68 | - | 145 | 496 | [1][5] |

| 1,4-dp-SBF | -5.77 | -1.74 | 2.75 | 43 | 214 | 304 | [6][7] |

| 1-pbp-4-p-SBF | -5.79 | -1.75 | 2.75 | 55 | 233 | 394 | [6][7] |

| 1-mtp-4-p-SBF | -5.77 | -1.77 | 2.75 | 48 | - | 341 | [6][7] |

| 1,4-d(mbp)-SBF | -5.78 | -1.77 | 2.81 | 45 | 221 | 360 | [6][7] |

| Spiro-(3)-F | - | - | - | - | 270 | - | [8] |

Table 1: Electronic and Physical Properties of Selected Spirobifluorene Derivatives. Tg = Glass transition temperature, Td = Decomposition temperature.

Experimental Protocols: Synthesis of Spirobifluorene Derivatives

A variety of synthetic routes have been developed to access the spirobifluorene core and its derivatives. A common and effective method is the Tf2O-mediated direct dehydrative coupling of biaryls and fluorenones.[9]

General Synthetic Procedure:

-

Reactant Preparation: The desired biaryl and fluorenone starting materials are dissolved in a suitable solvent.

-

Coupling Reaction: Triflic anhydride (Tf2O) is added to the reaction mixture, which mediates the dehydrative coupling to form the spirobifluorene product.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the final spirobifluorene derivative.

This method offers a more direct and efficient alternative to traditional multi-step synthetic sequences.[9]

Visualizing Workflows and Relationships

Synthesis Workflow

The general synthesis of functionalized spirobifluorene derivatives can be visualized as a multi-step process, often involving the initial synthesis of the core SBF structure followed by functionalization.

Caption: A simplified workflow for the synthesis of functionalized spirobifluorene derivatives.

Structure-Property Relationship

The substitution pattern on the spirobifluorene core has a profound impact on the resulting electronic properties. This relationship is crucial for the targeted design of materials.

Caption: Relationship between spirobifluorene structure and its key electronic properties.

Conclusion

Theoretical studies and computational modeling are pivotal in advancing the field of spirobifluorene-based organic electronics. By providing predictive insights into molecular properties, these computational approaches guide the synthetic efforts towards novel materials with enhanced performance. The continued synergy between computational design and experimental validation will undoubtedly unlock the full potential of spirobifluorene derivatives in next-generation electronic and optoelectronic devices. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals dedicated to the innovation of organic functional materials.

References

- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Multiscale Computational Screening for OLED Host Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Theoretical study on photophysical properties of ambipolar spirobifluorene derivatives as efficient blue-light-emitting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02178A [pubs.rsc.org]

- 7. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - PMC [pmc.ncbi.nlm.nih.gov]

The Spirobifluorene Core: A Technical Guide to the Applications of 2,7-Dibromo-9,9'-spirobifluorene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional and rigid structure of the 9,9'-spirobifluorene (SBF) scaffold has positioned it as a critical building block in the design of high-performance materials for organic electronics. Its inherent properties, such as high thermal and morphological stability, and a high triplet energy, make it an attractive core for a variety of applications.[1][2][3] The functionalization of this core, often starting from the versatile intermediate 2,7-Dibromo-9,9'-spirobifluorene, allows for the fine-tuning of electronic properties to meet the specific demands of advanced devices like Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs). This technical guide explores the potential applications of this compound in these fields, summarizing key performance data and outlining synthetic methodologies.

The this compound Building Block

This compound is a key intermediate for the synthesis of a wide range of semiconducting molecules and polymers.[1][3] The bromine atoms at the 2 and 7 positions serve as versatile handles for introducing various functional groups through common cross-coupling reactions, enabling the synthesis of materials with tailored electronic characteristics.[1] The spiro center, a sp³-hybridized carbon, imparts a non-coplanar, twisted structure that prevents close molecular packing, leading to the formation of stable amorphous glasses with good morphological stability.[1] This structural feature also disrupts conjugation across the two fluorene units, resulting in a high triplet energy, a crucial property for host materials in phosphorescent OLEDs.[1]

Molecular Structure of this compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETLs) in OLEDs. The rigid spirobifluorene core contributes to high glass transition temperatures and thermal stability, enhancing the operational lifetime of the devices.

Performance Data of OLEDs Utilizing Spirobifluorene Derivatives

The following table summarizes the performance of various OLEDs that incorporate materials derived from spirobifluorene precursors. While not all studies explicitly start from the 2,7-dibromo derivative, they showcase the performance achievable with the spirobifluorene scaffold.

| Device Type | Host/Transport Material | Dopant/Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Color |

| Phosphorescent OLED | 3,3′,6,6′-TDTA-SBF (HTM) | Red Phosphor | 26.1 | - | - | Red |

| Phosphorescent OLED | 3,3′,6,6′-TDTA-SBF (HTM) | Green Phosphor | 26.4 | - | - | Green |

| Phosphorescent OLED | 3,3′,6,6′-TDTA-SBF (HTM) | FIrpic (Blue Phosphor) | 25.4 | - | - | Blue |

| Phosphorescent OLED | 1-pbp-4-p-SBF (Host) | Red Phosphor | 26.0 | - | - | Red |

| Phosphorescent OLED | 1-pbp-4-p-SBF (Host) | Green Phosphor | 26.1 | - | - | Green |

| Phosphorescent OLED | 1-pbp-4-p-SBF (Host) | FIrpic (Blue Phosphor) | 22.5 | - | - | Blue |

| Fluorescent OLED | Spiro-(3)-F (Host) | BCzVBi | 4.92 | 6.66 | - | Blue |

Note: The performance metrics are often dependent on the specific device architecture and other materials used.

Applications in Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, spirobifluorene-based materials are primarily employed as hole-transporting materials in perovskite solar cells and as components in non-fullerene acceptors for organic solar cells. The three-dimensional structure of the spirobifluorene core can enhance the dimensionality of charge transport and improve the solubility of the resulting materials.

Performance Data of OSCs Utilizing Spirobifluorene Derivatives

| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| PTB7-Th | SBF-PDI4 | 5.34 | - | - | - |

| PM6 | BTP-eC9:o-BTP-eC9 (Ternary) | 19.88 | 0.860 | 28.75 | 80.41 |

Note: The table includes data from high-performing organic solar cells to provide context for the potential of advanced organic materials, including those that can be synthesized from spirobifluorene precursors.

Applications in Organic Field-Effect Transistors (OFETs)

While less common than in OLEDs and OSCs, spirobifluorene derivatives have been investigated for use in OFETs. The rigid and well-defined structure of the spirobifluorene core can facilitate ordered molecular packing in the solid state, which is beneficial for efficient charge transport. However, specific performance data for OFETs based on materials directly synthesized from this compound is not widely reported in the reviewed literature. The development of new spirobifluorene-based materials with high charge carrier mobility remains an active area of research.

Synthetic Methodologies

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2,7-diaryl-9,9'-spirobifluorene derivatives.

-

Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

General workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 2,7-diamino-9,9'-spirobifluorene derivatives.

-

Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired amine (2.2-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 2.5-3.0 equiv.).

-

Solvent Addition: Evacuate the tube and backfill with an inert gas. Add a dry, degassed solvent such as toluene.

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at the appropriate temperature (typically 100-120 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

General workflow for Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly valuable and versatile building block for the creation of advanced materials for organic electronics. Its unique structural and electronic properties, which can be readily tuned through established synthetic protocols, have led to the development of high-performance OLEDs and promising materials for organic solar cells. While its application in OFETs is still emerging, the inherent characteristics of the spirobifluorene core suggest significant potential in this area as well. For researchers and scientists in the field, the strategic functionalization of this compound offers a clear pathway to novel materials with enhanced stability, efficiency, and processability, paving the way for the next generation of organic electronic devices.

References

- 1. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,7-Dibromo-9,9'-spirobifluorene from 2,7-dibromo-9-fluorenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dibromo-9,9'-spirobifluorene is a key intermediate in the synthesis of advanced organic materials used in applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] Its unique spiro-annulated structure provides a three-dimensional molecular architecture, which imparts high thermal stability, a high glass transition temperature, and good morphological stability in thin films.[1] The bromine substituents at the 2 and 7 positions serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties. This document provides a detailed protocol for the synthesis of this compound from 2,7-dibromo-9-fluorenone.

The most common and direct route to synthesize this compound is through the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent derived from 2-bromobiphenyl.[1][2][3] This method offers a straightforward approach to constructing the spirobifluorene core.

Experimental Protocol

This protocol details the synthesis of this compound via a Grignard reaction.

Materials:

-

2,7-dibromo-9-fluorenone

-

2-bromobiphenyl

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromobiphenyl in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2,7-dibromo-9-fluorenone:

-

In a separate flask, dissolve 2,7-dibromo-9-fluorenone in anhydrous THF under an inert atmosphere.

-

Cool the solution of 2,7-dibromo-9-fluorenone to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent to the 2,7-dibromo-9-fluorenone solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and dichloromethane).

-

Recrystallize the purified product from a suitable solvent such as methanol or a mixture of dichloromethane and methanol to obtain pure this compound.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2,7-dibromo-9-fluorenone | - |

| Reagent | 2-bromobiphenyl Grignard | - |

| Product | This compound | - |

| CAS Number | 171408-84-7 | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Yield | Typically moderate to good | [2][3] |

| Purification | Column chromatography, Recrystallization | General Knowledge |

Note: Specific yields can vary depending on the reaction scale and conditions.

Visualization

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,7-Dibromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9'-spirobifluorene is a key building block in the synthesis of advanced organic electronic materials, including those used in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.[1] Its unique spiro-linked structure provides thermal stability and a high glass transition temperature to the resulting materials. The purity of this intermediate is paramount, as impurities can significantly degrade the performance and lifespan of electronic devices. This document provides detailed protocols for three common purification techniques for this compound: recrystallization, column chromatography, and sublimation.

Data Presentation

The following table summarizes the typical outcomes for each purification method. It is important to note that the yield and purity can vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |

| Recrystallization | ≥95% (HPLC)[2] | ~80%[2] | High | Simple, cost-effective, scalable. | Solvent selection can be challenging; may not remove all closely related impurities. |

| Column Chromatography | >98% (HPLC)[3] | 38-97% (variable)[4] | Low to Medium | High resolution for separating complex mixtures. | Labor-intensive, requires significant solvent volumes, can be difficult to scale up. |

| Sublimation | >99% (Sublimated Grade)[2] | High (typically >90%) | Low to Medium | Excellent for removing non-volatile and some volatile impurities; solvent-free. | Requires specialized equipment; not suitable for thermally unstable compounds. |

Experimental Protocols

Recrystallization from Toluene